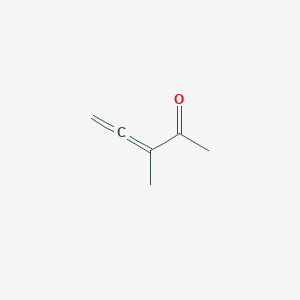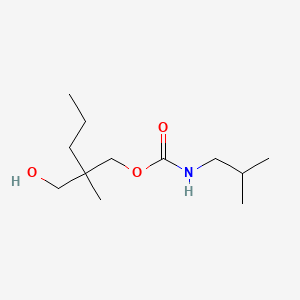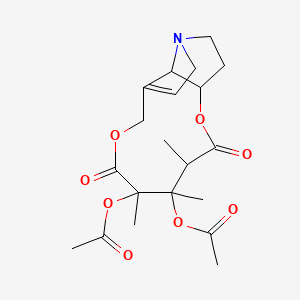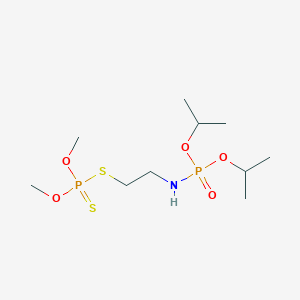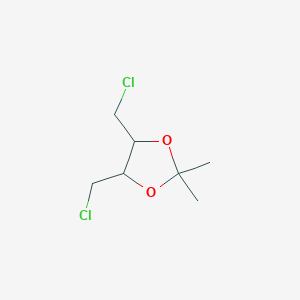
4,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxolane is an organic compound with the molecular formula C7H12Cl2O2 It is a dioxolane derivative characterized by the presence of two chloromethyl groups attached to the dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxolane typically involves the chloromethylation of 2,2-dimethyl-1,3-dioxolane. One common method includes the reaction of 2,2-dimethyl-1,3-dioxolane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
化学反应分析
Types of Reactions
4,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding dioxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the chloromethyl groups can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives of the dioxolane ring.
Oxidation Reactions: Products include dioxolane derivatives with hydroxyl or carbonyl functional groups.
Reduction Reactions: Products include methyl-substituted dioxolane derivatives.
科学研究应用
4,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxolane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in the modification of biomolecules and as a cross-linking agent.
Medicine: Explored for its potential in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including resins and coatings.
作用机制
The mechanism of action of 4,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxolane involves the reactivity of its chloromethyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of new covalent bonds with various nucleophiles. The compound’s reactivity is influenced by the electron-withdrawing effect of the chloromethyl groups, which makes the carbon atoms more susceptible to nucleophilic attack.
相似化合物的比较
Similar Compounds
4,5-Bis(chloromethyl)-1,3-dioxol-2-one: Similar structure but with a carbonyl group in the dioxolane ring.
4,4’-Bis(chloromethyl)-1,1’-biphenyl: Contains two chloromethyl groups attached to a biphenyl structure.
1,3-Dihydro-4,5-bis(2’-(chloromethyl)phenyl)-2-(3’‘,4’‘,5’'-tridodecyloxyphenyl)imidazolium chloride: A more complex structure with additional functional groups.
Uniqueness
4,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxolane is unique due to its specific dioxolane ring structure and the presence of two chloromethyl groups. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
属性
CAS 编号 |
20955-36-6 |
|---|---|
分子式 |
C7H12Cl2O2 |
分子量 |
199.07 g/mol |
IUPAC 名称 |
4,5-bis(chloromethyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C7H12Cl2O2/c1-7(2)10-5(3-8)6(4-9)11-7/h5-6H,3-4H2,1-2H3 |
InChI 键 |
PVXZARKDSQSVOM-UHFFFAOYSA-N |
规范 SMILES |
CC1(OC(C(O1)CCl)CCl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione](/img/structure/B14699084.png)
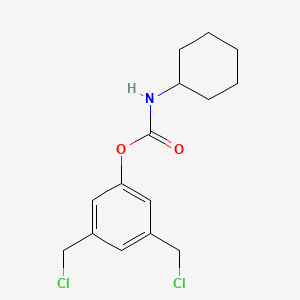



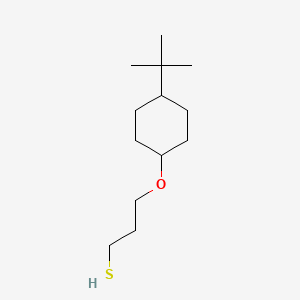
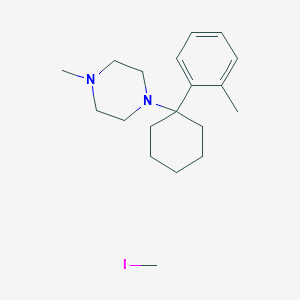
![Ethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]propanoate](/img/structure/B14699121.png)

